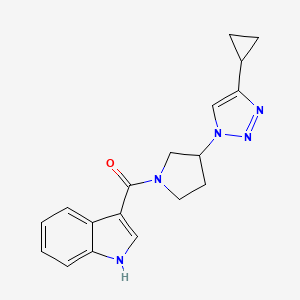![molecular formula C18H17ClN4O4 B2390941 3-(2-(3-((5-cloropirimidin-2-il)oxi)piperidin-1-il)-2-oxoethyl)benzo[d]oxazol-2(3H)-ona CAS No. 2034632-93-2](/img/structure/B2390941.png)
3-(2-(3-((5-cloropirimidin-2-il)oxi)piperidin-1-il)-2-oxoethyl)benzo[d]oxazol-2(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]oxazole core, which is a fused ring system containing both benzene and oxazole rings
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the piperidine moiety: This step involves the nucleophilic substitution of a halogenated benzo[d]oxazole derivative with piperidine in the presence of a base.
Attachment of the chloropyrimidine group: This is typically done through a nucleophilic aromatic substitution reaction, where the piperidine nitrogen attacks the chloropyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings or the piperidine moiety.
Mecanismo De Acción
The mechanism by which 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would need to be elucidated through experimental studies, including biochemical assays and molecular modeling.
Comparación Con Compuestos Similares
Similar Compounds
5-chloropyrimidin-2-yl derivatives: These compounds share the chloropyrimidine moiety and may exhibit similar chemical reactivity and biological activity.
Piperidine-containing compounds: Compounds with a piperidine ring are common in medicinal chemistry and can have diverse biological activities.
Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole core and may have similar physical and chemical properties.
Uniqueness
What sets 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one apart is the combination of these three moieties in a single molecule, which can result in unique properties and activities not seen in the individual components. This makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4/c19-12-8-20-17(21-9-12)26-13-4-3-7-22(10-13)16(24)11-23-14-5-1-2-6-15(14)27-18(23)25/h1-2,5-6,8-9,13H,3-4,7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYRQTFDAILIRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=C(C=N4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)


![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2390864.png)

![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2390867.png)
![3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2390868.png)
![3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2390871.png)


![1-methyl-N-[3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene]pyrazole-3-carboxamide](/img/structure/B2390875.png)
![N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2390877.png)

![N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2390880.png)
